molecular formula C12H13N3O2 B1531971 6-(3,4-Dimethoxyphenyl)pyrimidin-4-amine CAS No. 1368875-23-3

6-(3,4-Dimethoxyphenyl)pyrimidin-4-amine

Cat. No. B1531971
CAS RN: 1368875-23-3
M. Wt: 231.25 g/mol
InChI Key: DFNJWYMZXQMFHO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves experimental procedures and the use of diverse organic reagents . For instance, a compound with a similar structure was synthesized via a Dimroth rearrangement .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined using various analytical and spectroscopic techniques . The structure of the compound can be optimized using the density functional theory (DFT/B3LYP) method .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, the compound “6-chloro-N-(2,4-dimethoxyphenyl)pyrimidin-4-amine” has a molecular weight of 265.7 .

Scientific Research Applications

Kinase Inhibition

One significant application of compounds structurally related to 6-(3,4-Dimethoxyphenyl)pyrimidin-4-amine is in the inhibition of specific kinases. For instance, the structure of N-(3,4-dimethoxyphenyl)pyrido[3′,2′:4,5]-thieno[3,2-d]pyrimidin-4-amine was determined as a new inhibitor of CLK1 and DYRK1A kinases, showcasing its potential in modulating kinase activity which is crucial in cancer research and treatment (Guillon et al., 2013).

Antibacterial Properties

Compounds with a core structure similar to 6-(3,4-Dimethoxyphenyl)pyrimidin-4-amine have been explored for their antibacterial properties. For example, the synthesis and structural characterization of 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(2,4-dichlorophenyl)pyrimidin-2-amine showed potential as an antibacterial agent, highlighting the role of these compounds in combating bacterial infections (Murugavel et al., 2015).

Antihypertensive Activity

The antihypertensive activity of derivatives of 6-arylpyrido[2,3-d]pyrimidin-7-amine demonstrates another crucial application. Notably, derivatives such as 6-(2,6-dichlorophenyl)-2-methylpyrido[2,3-d]pyrimidin-7-amine have shown to lower blood pressure in spontaneously hypertensive rats, offering insights into new antihypertensive therapies (Bennett et al., 1981).

Insecticidal and Antibacterial Potential

The synthesis of pyrimidine linked pyrazole heterocyclics by microwave irradiation and their evaluation for insecticidal and antibacterial potential further underline the versatility of these compounds. Such studies provide a foundation for developing new insecticides and antibiotics, addressing the need for novel solutions in agriculture and healthcare (Deohate & Palaspagar, 2020).

Gas Separation Applications

The development of hyperbranched polyimides for gas separation applications showcases the utility of 6-(3,4-Dimethoxyphenyl)pyrimidin-4-amine derivatives in material science. Such applications are crucial for environmental protection and the advancement of chemical processing industries (Fang et al., 2000).

Safety And Hazards

The safety and hazards of similar compounds have been documented. For instance, the compound “3,4-Dimethoxyphenethylamine” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

The future directions of research on “6-(3,4-Dimethoxyphenyl)pyrimidin-4-amine” and similar compounds are promising. They are being studied for their potential as anticancer chemotherapeutic agents . The complete crystal structure of a similar compound, synthesized via a Dimroth rearrangement and designed as a new inhibitor of CLK1 and DYRK1A kinases, was established by a single-crystal X-ray diffraction . This could be useful for designing new derivatives and contribute to the structural database .

properties

IUPAC Name

6-(3,4-dimethoxyphenyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-16-10-4-3-8(5-11(10)17-2)9-6-12(13)15-7-14-9/h3-7H,1-2H3,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFNJWYMZXQMFHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NC=N2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3,4-Dimethoxyphenyl)pyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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